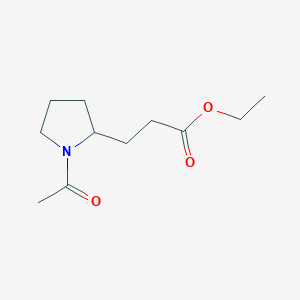
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide is a chemical compound with the molecular formula C₆H₉Br₃N₂S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated thiazole is reacted with cyclopropanamine under basic conditions to form the cyclopropane ring.
Formation of Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Applications De Recherche Scientifique
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Iodo-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with an iodine atom instead of bromine.
2-(2-Fluoro-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide lies in its specific bromine substitution, which can influence its reactivity, binding affinity, and overall chemical properties. The bromine atom can participate in unique interactions, such as halogen bonding, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C6H9Br3N2S |
|---|---|
Poids moléculaire |
380.93 g/mol |
Nom IUPAC |
2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide |
InChI |
InChI=1S/C6H7BrN2S.2BrH/c7-6-9-2-5(10-6)3-1-4(3)8;;/h2-4H,1,8H2;2*1H |
Clé InChI |
UZYAXIBEMSBNPP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CN=C(S2)Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



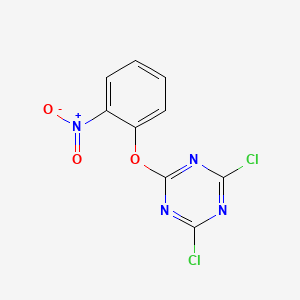
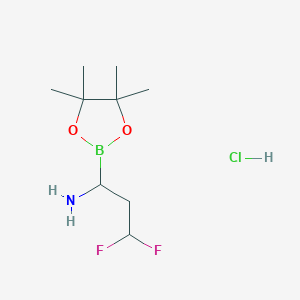
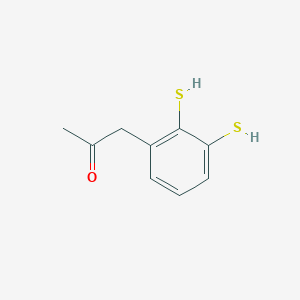
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)


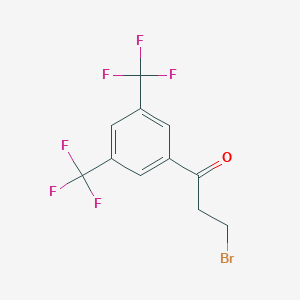

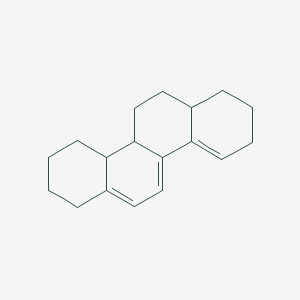
![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
